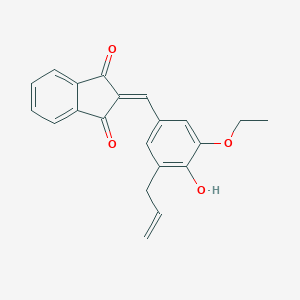![molecular formula C29H23BrN2O4 B302546 N'-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B302546.png)
N'-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide, also known as BEBC, is a synthetic organic compound that has gained attention in recent years due to its potential applications in scientific research.
科学的研究の応用
N'-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death.
作用機序
The mechanism of action of N'-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide involves its ability to interact with cellular targets, specifically the tubulin protein. Tubulin is a key component of the cytoskeleton, which is responsible for maintaining cell shape and structure. This compound binds to tubulin and disrupts its normal function, leading to cell death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to cell death. Additionally, this compound has been found to inhibit the activity of certain enzymes involved in cancer cell metabolism, such as lactate dehydrogenase and pyruvate kinase.
実験室実験の利点と制限
One advantage of using N'-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide in lab experiments is its high potency against cancer cells. This makes it a promising candidate for further research in the development of cancer treatments. However, one limitation is that this compound is a synthetic compound, which may limit its potential for use in clinical applications.
将来の方向性
There are several future directions for research on N'-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide. One area of interest is the development of more efficient synthesis methods for this compound, which could improve its accessibility for research purposes. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields of research, such as neurodegenerative diseases. Finally, research on the potential side effects of this compound is necessary to ensure its safety for use in future clinical applications.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound with potential applications in scientific research. Its cytotoxicity against cancer cells, mechanism of action, and biochemical and physiological effects make it a promising candidate for further research in the development of cancer treatments. However, further studies are needed to fully understand its potential applications and limitations.
合成法
N'-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide can be synthesized through a multi-step reaction process. The starting material is 3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzaldehyde, which undergoes a condensation reaction with 1-benzofuran-2-carbohydrazide in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final product, this compound.
特性
分子式 |
C29H23BrN2O4 |
|---|---|
分子量 |
543.4 g/mol |
IUPAC名 |
N-[(Z)-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C29H23BrN2O4/c1-2-34-26-15-19(17-31-32-29(33)27-16-21-9-4-6-13-25(21)36-27)14-24(30)28(26)35-18-22-11-7-10-20-8-3-5-12-23(20)22/h3-17H,2,18H2,1H3,(H,32,33)/b31-17- |
InChIキー |
OKTYEHNZRQCOEU-LJUMEUDFSA-N |
異性体SMILES |
CCOC1=C(C(=CC(=C1)/C=N\NC(=O)C2=CC3=CC=CC=C3O2)Br)OCC4=CC=CC5=CC=CC=C54 |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=CC=CC=C3O2)Br)OCC4=CC=CC5=CC=CC=C54 |
正規SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=CC=CC=C3O2)Br)OCC4=CC=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B302464.png)

![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302470.png)
![2-chloro-4-{3-[(1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B302472.png)
![1-(3-methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302473.png)
![2-[(1,2-dimethyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B302474.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302475.png)
![ethyl 5-(4-chlorophenyl)-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302478.png)
![isopropyl 5-(4-methoxyphenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302479.png)
![N-benzyl-2-{[(6-methyl-1,3-benzodioxol-5-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B302480.png)
![3-Cyclohexyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302482.png)
![ethyl 7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302484.png)
![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302485.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302486.png)